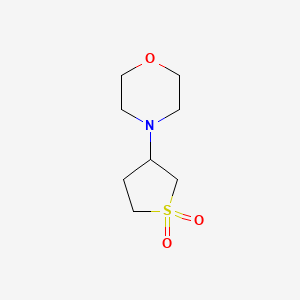
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.28 g/mol It is known for its unique structure, which includes a morpholine ring and a tetrahydrothiophene dioxide moiety
Preparation Methods
The synthesis of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine typically involves the reaction of morpholine with a suitable tetrahydrothiophene dioxide precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction parameters, and employing continuous flow techniques to enhance efficiency and consistency.
Chemical Reactions Analysis
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone moiety back to the corresponding sulfide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where functional groups are introduced or replaced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine can be compared with other similar compounds, such as:
- N-(1,1-Dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
- 1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine
- 3-[(1,1-Dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a morpholine ring and a tetrahydrothiophene dioxide moiety, which imparts distinct chemical and biological properties .
Biological Activity
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
The synthesis of this compound involves several steps that typically include the formation of the morpholine ring and the incorporation of the thienyl group. The compound can be synthesized through various methods, including:
- Cyclization reactions involving appropriate precursors.
- Oxidation processes to introduce the dioxo functionality.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases .
- Cytotoxic Effects : In vitro studies have revealed that it possesses cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could also modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The IC50 values indicated that the compound exhibits significant cytotoxicity, with further molecular docking studies suggesting strong interactions with target proteins involved in cancer progression .
Properties
CAS No. |
51070-64-5 |
|---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-morpholin-4-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO3S/c10-13(11)6-1-8(7-13)9-2-4-12-5-3-9/h8H,1-7H2 |
InChI Key |
WPFHERFZMTXDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















